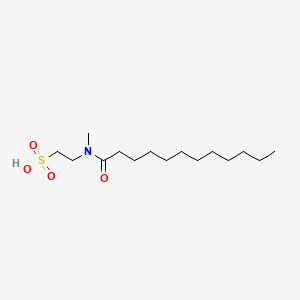

N-Lauroyl-N-methyltaurine

Description

Structure

3D Structure

Properties

CAS No. |

3737-57-3 |

|---|---|

Molecular Formula |

C15H31NO4S |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

2-[dodecanoyl(methyl)amino]ethanesulfonic acid |

InChI |

InChI=1S/C15H31NO4S/c1-3-4-5-6-7-8-9-10-11-12-15(17)16(2)13-14-21(18,19)20/h3-14H2,1-2H3,(H,18,19,20) |

InChI Key |

DABQDIXIAXPQFG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O |

Other CAS No. |

3737-57-3 |

Related CAS |

4337-75-1 (hydrochloride) |

Synonyms |

N-lauroyl-N-methyltaurine N-lauroyl-N-methyltaurine ammonium N-lauroyl-N-methyltaurine calcium N-lauroyl-N-methyltaurine magnesium N-lauroyl-N-methyltaurine sodium sodium lauroylmethyltaurate |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of N-Lauroyl-N-methyltaurine in Aqueous Solution

Abstract

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the anionic surfactant N-Lauroyl-N-methyltaurine in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of micellization, the pivotal factors influencing the CMC, and detailed, field-proven methodologies for its empirical determination. By integrating fundamental principles with actionable experimental protocols, this guide serves as an essential resource for the characterization and application of this versatile surfactant.

Introduction: The Significance of this compound and its CMC

This compound, and more commonly its sodium salt (Sodium N-lauroyl-N-methyltaurate), is an N-acyl amino acid surfactant that has garnered significant attention across various industries, from personal care products to advanced pharmaceutical formulations.[1] Its appeal lies in its excellent biocompatibility, mildness to the skin, and robust performance across a range of conditions.[2] A defining characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration threshold above which individual surfactant molecules (monomers) spontaneously self-assemble into organized, colloidal aggregates known as micelles.[3]

The CMC is a critical parameter as it dictates the onset of a surfactant's key functionalities, including solubilization of poorly water-soluble compounds, emulsification, and detergency. For drug development professionals, a low CMC is often desirable as it ensures the stability of micellar drug formulations upon dilution in physiological fluids. This guide will provide the foundational knowledge and practical methodologies to accurately determine and understand the CMC of this compound.

The Phenomenon of Micellization: A Thermodynamic Perspective

The formation of micelles is a thermodynamically driven process governed by the unique amphiphilic nature of surfactant molecules. This compound possesses a hydrophobic lauroyl (C12) tail and a hydrophilic N-methyltaurine headgroup. In aqueous environments, the hydrophobic tails disrupt the hydrogen-bonding network of water molecules, leading to an unfavorable decrease in entropy. To minimize this disruption and achieve a more stable energetic state, the surfactant monomers aggregate.[3]

This self-assembly is a delicate balance of thermodynamic forces:

-

Hydrophobic Effect: The primary driving force for micellization. The sequestration of the hydrophobic tails into the micellar core reduces their contact with water, leading to a significant increase in the entropy of the system.[3]

-

Enthalpy of Micellization (ΔH°mic): This term can be positive (endothermic) or negative (exothermic) depending on the surfactant and temperature. For many ionic surfactants, micellization is initially endothermic.[4][5]

-

Entropy of Micellization (ΔS°mic): The positive entropy change resulting from the release of structured water molecules around the hydrophobic chains is the dominant favorable contribution to micellization.[4]

The overall spontaneity of micellization is determined by the Gibbs free energy of micellization (ΔG°mic), given by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

Micellization occurs when ΔG°mic is negative. The CMC represents the concentration at which this process becomes spontaneous.

Factors Influencing the Critical Micelle Concentration

The CMC of this compound is not an immutable constant but is highly sensitive to the surrounding chemical and physical environment. Understanding these influences is paramount for formulation development and predicting in-vivo performance.

Effect of Temperature

For ionic surfactants like this compound, the relationship between temperature and CMC is typically non-linear, often exhibiting a U-shaped curve.[4][5] Initially, an increase in temperature decreases the CMC. This is attributed to the disruption of the structured water layer around the hydrophobic tail, which favors the transfer of the tail into the micelle core. However, beyond a certain temperature (the Krafft point), a further increase in temperature can disrupt the hydration of the hydrophilic headgroup, making micellization less favorable and thus increasing the CMC.[3]

Table 1: Expected Influence of Temperature on the CMC of this compound in Aqueous Solution

| Temperature (°C) | Expected Trend in CMC | Rationale |

| Increasing (below Krafft point) | Decrease | Disruption of structured water around the hydrophobic tail promotes micellization. |

| Increasing (above Krafft point) | Increase | Disruption of the hydration shell of the hydrophilic headgroup disfavors micellization. |

Note: Specific quantitative data for this compound is not widely available in public literature. This table illustrates the general behavior of ionic surfactants.

Influence of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like this compound generally leads to a decrease in its CMC. The added counter-ions (Na⁺) shield the electrostatic repulsion between the negatively charged taurate headgroups in the micelle. This reduction in repulsion makes it energetically more favorable for the surfactant monomers to aggregate, thus lowering the concentration required for micelle formation.

Table 2: Expected Influence of NaCl Concentration on the CMC of this compound at 25°C

| NaCl Concentration (mM) | Expected Trend in CMC | Rationale |

| 0 | Baseline CMC | Electrostatic repulsion between headgroups is maximal. |

| Increasing | Decrease | Shielding of headgroup repulsion by counter-ions facilitates micelle formation. |

Note: This table illustrates the general principle of electrolyte effect on anionic surfactant CMC. The magnitude of the decrease is dependent on the specific electrolyte and surfactant.

Impact of pH

The N-methyltaurine headgroup of this compound contains a sulfonate group, which is a strong acid and remains ionized over a wide pH range. Therefore, the CMC of this compound is expected to be relatively stable across a broad pH spectrum. However, at very low pH values, protonation of the amide linkage could potentially occur, which might slightly alter the surfactant's properties. For surfactants with weakly acidic or basic headgroups, pH changes can significantly impact their charge and, consequently, their CMC.

Methodologies for CMC Determination

The accurate determination of the CMC is crucial for the characterization of this compound. Several robust methods are available, each relying on the detection of a distinct change in a physicochemical property of the solution at the onset of micellization.

Surface Tensiometry

Principle: This is a direct and classical method for CMC determination. As the concentration of a surfactant increases, the monomers adsorb at the air-water interface, leading to a decrease in surface tension. At the CMC, the interface becomes saturated with monomers, and any further addition of surfactant results in the formation of micelles in the bulk solution, causing the surface tension to plateau. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Protocol:

-

Preparation of Surfactant Solutions: Prepare a stock solution of this compound in high-purity deionized water. Perform a series of dilutions to create a range of concentrations that bracket the expected CMC.

-

Instrument Calibration: Calibrate the surface tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with high-purity water.

-

Measurement: For each concentration, measure the surface tension. Ensure the platinum ring or plate is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot.

Conductivity Measurement

Principle: This method is well-suited for ionic surfactants like this compound. Below the CMC, the specific conductivity of the solution increases linearly with the concentration of the surfactant, as the monomers act as charge carriers. Above the CMC, the newly formed micelles are much larger and have a lower mobility than the individual ions. Additionally, a fraction of the counter-ions become associated with the micelle, reducing the total number of effective charge carriers. This leads to a change in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at this break point.[6]

Experimental Protocol:

-

Solution Preparation: Prepare a series of this compound solutions of varying concentrations in high-purity deionized water.

-

Instrument Setup: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature.

-

Measurement: Measure the specific conductivity of each solution. Ensure the conductivity cell is thoroughly rinsed with the solution to be measured before recording the value.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe, most commonly pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the non-polar, hydrophobic core of the micelles. This change in microenvironment causes a significant shift in the intensity ratio of the first (I₁) to the third (I₃) vibronic peaks in the pyrene emission spectrum. A plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point is taken as the CMC.

Experimental Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone or ethanol).

-

Sample Preparation: Aliquot a small, fixed amount of the pyrene stock solution into a series of vials. Evaporate the solvent completely to leave a thin film of pyrene.

-

Surfactant Addition: Add the previously prepared this compound solutions of varying concentrations to the vials containing the pyrene film.

-

Equilibration: Allow the solutions to equilibrate, often overnight with gentle stirring, to ensure complete solubilization of the pyrene within the micelles.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a fluorometer (excitation wavelength for pyrene is typically around 335 nm).

-

Data Analysis: Calculate the ratio of the fluorescence intensities of the first and third vibronic peaks (I₁/I₃). Plot this ratio against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Conclusion

The critical micelle concentration is a fundamental parameter that governs the physicochemical behavior and application of this compound. A thorough understanding of its theoretical basis and the factors that influence it is essential for formulators and researchers. This guide has provided an in-depth overview of the principles of micellization and has detailed robust experimental methodologies for the accurate determination of the CMC. While specific quantitative CMC data for this compound under varied conditions remains a subject for further published research, the principles and protocols outlined herein provide a solid framework for its characterization and effective utilization in scientific and industrial applications.

References

- Dehghan Noudeh, G., Housaindokht, M., & Fazly Bazzaz, B. S. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Journal of Applied Sciences, 7(1), 47-52.

-

Wikipedia. (2023, December 27). Thermodynamics of micellization. Retrieved from [Link]

- Goronja, J. M., Ležaić, A. M. J., Dimitrijević, B. M., Malenović, A. M., Stanisavljev, D. R., & Pejić, N. D. (2024). Characterization of biosurfactants' micelles formation using fluorescence measurements: sodium taurocholate as case of study. ADMET & DMPK, 12(5), 769-780.

- Amézqueta, S., Fuguet, E., & Ràfols, C. (2025). Estimation of the critical micelle concentration of sodium taurocholate in intestine-relevant conditions using complimentary techniques. Journal of Molecular Liquids, 409, 125397.

-

Good Scents Company. (n.d.). sodium methyl lauroyl taurate. Retrieved from [Link]

-

Unilong. (n.d.). Sodium Methyl Lauroyl Taurate CAS 4337-75-1. Retrieved from [Link]

-

UL Prospector. (2025, December 8). Sodium Methyl Lauroyl Taurate by COSROMA. Retrieved from [Link]

-

PubChem. (n.d.). Sodium lauroyl methyl taurate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

FORU Chemtech. (n.d.). Sodium lauroyl methyl taurate(SLMT),mild surfactant. Retrieved from [Link]

-

PubChem. (n.d.). Sodium this compound. Retrieved from [Link]

- Dehghan Noudeh, G., Housaindokht, M., & Bazzaz, B. S. F. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert.

- Fernández, J. R. (2021). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Molecules, 26(17), 5336.

- Zhang, R., & Somasundaran, P. (2025). Surface tension of sodium lauroyl glutamate solutions (0.7 wt%, 18.5...).

- Dehghan Noudeh, G., Housaindokht, M., & Bazzaz, B. S. F. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Journal of Applied Sciences, 7, 47-52.

-

Cosroma. (n.d.). Sodium Methyl Lauroyl Taurate. Retrieved from [Link]

- Oliveira, A. S., & Tedeschi, A. M. (2013). Time-resolved fluorescence quenching studies of sodium lauryl ether sulfate micelles. Journal of the Brazilian Chemical Society, 24(2), 241-245.

- Gregor, I., & Ruckebusch, C. (2005). Investigation of micelle formation by fluorescence correlation spectroscopy. The Journal of Physical Chemistry B, 109(27), 13397-13401.

- Gregor, I., & Ruckebusch, C. (2025, August 7). Investigation of Micelle Formation by Fluorescence Correlation Spectroscopy.

- Goronja, J. M., Ležaić, A. M. J., Dimitrijević, B. M., Malenović, A. M., Stanisavljev, D. R., & Pejić, N. D. (2024).

- Academic Journals. (2015, March 25). Surface and thermodynamic studies of micellization of surfactants in binary mixtures of 1,2-ethanediol and 1,2,3-propanetriol. Academic Journals.

-

Emerson. (n.d.). Conductance Data For Commonly Used Chemicals. Retrieved from [Link]

- Faria, R. C., & Oliveira, M. C. (2025, August 9). Measuring the conductivity of very dilute electrolyte solutions, drop by drop.

- Szabó, K., & Dér, A. (2021). Detailed Calorimetric Analysis of Mixed Micelle Formation from Aqueous Binary Surfactants for Design of Nanoscale Drug Carriers. International Journal of Molecular Sciences, 22(23), 13008.

- Roy, A., & Kumar, G. S. (2025, August 6). Surface and thermodynamic parameters of sodium N-acyl sarcosinate surfactant solutions.

Sources

Physicochemical characterization of N-Lauroyl-N-methyltaurine surfactants

A Structural & Thermodynamic Analysis for Formulation Science[1][2]

Executive Summary

N-Lauroyl-N-methyltaurine (Sodium Methyl Lauroyl Taurate, SMLT) represents a premier class of amino acid-based anionic surfactants.[1][2] Unlike traditional alkyl sulfates (e.g., SDS), SMLT integrates a chemically stable amide linkage with a hydrophilic sulfonate headgroup.[1][2] This architecture confers unique physicochemical resilience—specifically pH independence and calcium tolerance—while maintaining a low-irritation profile critical for dermatological and pharmaceutical applications.[1][2] This guide provides a rigorous characterization framework, moving from molecular thermodynamics to bulk phase behavior.[1][2]

Molecular Architecture & Synthesis

The physicochemical superiority of SMLT stems from its hybrid structure. It is not a simple salt of a fatty acid (soap) but an N-acylated amino sulfonic acid.[1][2]

-

Hydrophobic Tail: A dodecyl (

) chain derived from lauric acid.[1][2] This chain length offers the optimal balance between solubility (Krafft point) and surface activity (CMC).[1][2] -

Linker (The Critical Differentiator): The

-methyl amide bond is resistant to hydrolysis compared to ester-linked surfactants (e.g., isethionates).[1][2] The -

Hydrophilic Head: The sulfonate group (

) is a strong acid moiety (

Synthesis Pathway (Schotten-Baumann Condensation)

The synthesis demands precise pH control to prevent hydrolysis of the acyl chloride reactant.[2]

Figure 1: Synthesis pathway emphasizing the Schotten-Baumann condensation conditions required to maximize yield and minimize fatty acid byproducts.

Interfacial Properties (The "Active" State)[1][2]

The characterization of SMLT at the interface is defined by its thermodynamics of micellization.

Critical Micelle Concentration (CMC)

The CMC of SMLT is governed by the hydrophobic effect of the lauroyl tail versus the electrostatic repulsion of the sulfonate head.

-

Typical Value: 8.0 – 10.0 mM (at 25°C, without added salt).[1][2]

-

Salt Effect: Addition of electrolytes (NaCl) screens the headgroup repulsion, lowering the CMC logarithmically. This is critical for thickening formulations.[1][2]

Surface Tension (

)

SMLT effectively reduces the surface tension of water from ~72 mN/m to:

- : ~30–35 mN/m.[1][2]

-

Efficiency (

): SMLT requires higher bulk concentrations to reduce surface tension compared to nonionics, but exhibits faster adsorption kinetics due to the smaller headgroup area compared to ethoxylated anionics.[1][2]

| Parameter | Value / Range | Method of Verification |

| CMC (25°C) | 8 – 10 mM | Conductivity / Surface Tension Isotherm |

| Surface Tension ( | 33 mN/m | Wilhelmy Plate Method |

| Krafft Point | < 0°C (as 30% soln) | Turbidity / DSC |

| pKa | ~1.5 (Sulfonate) | Potentiometric Titration |

Bulk Solution Behavior & Phase Science

Understanding the lyotropic liquid crystal (LLC) phases is essential for controlling the rheology (viscosity) of SMLT formulations.[2]

Phase Progression

As concentration increases, SMLT undergoes the following transitions:

- Phase (Isotropic): Spherical micelles.[1][2] Low viscosity.[1][2] Newtonian flow.[1][2]

- Phase (Hexagonal): At concentrations >35-40%, cylindrical micelles pack into a hexagonal array.[1][2] This phase is responsible for the "gel" texture of surfactant pastes.

- Phase (Lamellar): At higher concentrations or upon addition of co-surfactants (fatty alcohols), planar bilayers form.[1][2] This is the target phase for pearlescent creams.

The Krafft Point Advantage

Unlike Sodium Laurate (soap), which precipitates below ~25°C, SMLT has a Krafft point below 0°C. The

Figure 2: Lyotropic phase progression of SMLT. The transition to H1 is critical for viscosity build-up in formulation.[1][2]

Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating protocols.

Protocol A: Precise CMC Determination (Conductivity Method)

Why this method? Conductivity is less sensitive to trace impurities than surface tension.[1][2]

-

Preparation: Prepare a 50 mM stock solution of SMLT in ultrapure water (18.2 MΩ·cm).

-

Calibration: Calibrate the conductivity meter using 0.01 M KCl standard.

-

Titration:

-

Analysis: Plot

vs. Concentration (

Protocol B: Binary Phase Diagram Construction

Why this method? Visualizing anisotropy is the only definitive way to identify liquid crystals.

-

Sample Prep: Prepare SMLT/Water mixtures from 10% to 80% (w/w) in 5% intervals.

-

Equilibration: Centrifuge samples to remove air; anneal at 50°C for 24h, then store at 25°C for 1 week to reach thermodynamic equilibrium.

-

Polarized Light Microscopy (PLM):

-

SAXS Verification (Optional but Recommended): Small Angle X-ray Scattering confirms the lattice spacing (ratio

for Hexagonal).[1][2]

Pharmaceutical & Cosmetic Applications[1][5][6][7][8][9][10]

Drug Delivery Systems

SMLT is increasingly utilized as a permeation enhancer.[2] Its ability to disrupt the stratum corneum lipid bilayer reversibly makes it safer than SLS.

-

Mechanism: SMLT inserts into lipid bilayers, increasing fluidity and allowing polar drugs to penetrate.[1][2]

-

Safety: The taurine headgroup is metabolically compatible, reducing cytotoxicity.

Mild Cleansing

In "sulfate-free" formulations, SMLT is the primary surfactant.[1][2]

-

Zein Test: SMLT solubilizes significantly less Zein protein than SLS, correlating with lower skin irritation.[1][2]

-

Foam Structure: Produces dense, creamy lather (small bubble radius) due to the stable amide backbone resisting rapid drainage.[2]

References

-

Bermejo, J. M., et al. (2020).[1][2] Physicochemical properties of amino acid-based surfactants: A review. Advances in Colloid and Interface Science.[1] [1][2]

-

Farn, R. J. (2006).[1][2] Chemistry and Technology of Surfactants. Blackwell Publishing.[1][2] (Standard text for anionic surfactant synthesis).

-

Sakamoto, K., et al. (2017).[1][2] Cosmetic Science and Technology: Theoretical Principles and Applications.[1] Elsevier.[1][2] (Detailed phase behavior of N-acyl taurates).

-

Bordes, R., & Holmberg, K. (2015).[1][2] Amino acid-based surfactants – Do they deserve more attention? Advances in Colloid and Interface Science.[1] [1][2]

-

PubChem. (2024).[1][2] Sodium Methyl Lauroyl Taurate Compound Summary. National Library of Medicine.[2] [1][2]

Sources

- 1. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]

- 2. Sodium lauroyl methyl taurate | C15H30NNaO4S | CID 23700085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. nanoscience.com [nanoscience.com]

Interaction Mechanisms of N-Lauroyl-N-methyltaurine (LMT) and Lipid Bilayers: A Technical Guide

Executive Summary

N-Lauroyl-N-methyltaurine (LMT), often utilized as its sodium salt (Sodium Methyl Lauroyl Taurate), represents a class of amino acid-based surfactants that bridge the gap between harsh anionic detergents (like SDS) and mild non-ionic amphiphiles.[1][2][3] Its unique physicochemical architecture—a C12 hydrophobic tail coupled with a hydrophilic N-methyltaurine headgroup—allows it to interact with lipid bilayers through a distinct "soft disruption" mechanism.[1][2][3]

This guide details the molecular kinetics of LMT-membrane interactions, transitioning from surface adsorption to bilayer fluidization and, ultimately, solubilization.[1] It provides actionable protocols for quantifying these interactions, essential for optimizing transdermal drug delivery systems and ensuring formulation biocompatibility.[1][2][3]

Physicochemical Architecture & Relevance

LMT is an anionic surfactant, but its amide linkage and bulky sulfonate headgroup confer "pseudo-zwitterionic" properties that mitigate irritation while maintaining high interfacial activity.[1][2]

Table 1: Physicochemical Profile of LMT

| Parameter | Value / Description | Relevance to Membrane Interaction |

| Chemical Structure | Amphiphilic balance allows insertion into both LO (liquid ordered) and LD (liquid disordered) phases.[1][2][3] | |

| Headgroup | N-methyltaurine (Sulfonate) | High hydration shell; steric bulk prevents deep penetration into protein hydrophobic cores (mildness) but allows lipid headgroup spacing.[1][2][3] |

| Hydrophobic Tail | Lauroyl (C12) | Matches the hydrophobic length of many biological phospholipids (e.g., DPPC), facilitating seamless leaflet insertion. |

| CMC | ~7–15 mM (Condition dependent) | Defines the boundary between monomeric insertion (permeation enhancement) and micellar solubilization (membrane lysis).[2][3] |

| pKa | < 2 (Sulfonic acid) | Remains fully ionized (anionic) at all physiological pH levels, driving electrostatic interactions with cationic domains.[1][2][3] |

Mechanistic Core: The Interaction Cascade

The interaction between LMT and lipid bilayers is not binary; it is a concentration-dependent continuum governed by the Partition Coefficient (

Stage 1: Surface Adsorption (Pre-CMC)

At low concentrations (

-

Mechanism: The anionic sulfonate headgroup interacts with zwitterionic phospholipid heads (e.g., PC) via ion-dipole interactions, while the C12 tail anchors into the interfacial region.

-

Effect: This increases the area per lipid (

), causing a slight expansion of the membrane surface and increasing hydration of the headgroup region.

Stage 2: Insertion and Fluidization (Near CMC)

As concentration approaches the CMC, saturation of the interface forces LMT monomers to insert deeper into the hydrophobic core.

-

Mechanism: The C12 tail aligns with phospholipid acyl chains.[2][3] However, the bulky N-methyltaurine headgroup acts as a "wedge," disrupting the Van der Waals forces holding the bilayer together.

-

Thermodynamic Consequence: This lowers the main phase transition temperature (

) and reduces the cooperativity of the transition (broadening the DSC peak). The membrane enters a "fluidized" state, significantly increasing permeability to water and polar drugs.

Stage 3: Solubilization (Post-CMC)

Above the CMC, the membrane can no longer accommodate additional surfactant.

-

Mechanism: LMT begins to extract lipids from the bilayer to form mixed micelles (LMT + Phospholipid).[2][3]

-

Outcome: The bilayer disintegrates.[2][3] This is the "lysis" phase, characterized by the vesicle-to-micelle transition.[1]

Visualization: The Interaction Pathway

Caption: Schematic of LMT-mediated bilayer disruption, progressing from surface adsorption to complete solubilization.

Experimental Protocols

To validate these mechanisms in a formulation context, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Quantify the fluidizing effect of LMT on lipid bilayers by measuring shifts in Phase Transition Temperature (

-

Preparation: Prepare Multilamellar Vesicles (MLVs) of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) at 1 mg/mL in PBS (pH 7.4).

-

Titration: Incubate MLVs with increasing concentrations of LMT (0 mM to 10 mM) for 1 hour at 50°C (above

of DPPC) to ensure equilibrium. -

Measurement: Scan from 20°C to 60°C at a rate of 1°C/min.

-

Analysis:

-

Validation: The control (pure DPPC) must show a sharp pre-transition at ~35°C and main transition at ~41°C.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Determine the Partition Coefficient (

-

Setup:

-

Titration: Inject 2 µL aliquots of LMT into the lipid cell.

-

Data Interpretation:

-

Calculation: Use the saturation curve to calculate the mole ratio (

) of surfactant bound per lipid, deriving

Protocol C: Calcein Leakage Assay (Permeability)

Objective: Measure membrane defect formation.[1][2][3]

-

Vesicle Formation: Encapsulate Calcein (self-quenching concentration, 50 mM) inside POPC vesicles.[1][2][3] Remove unencapsulated dye via Size Exclusion Chromatography (Sepharose CL-4B).[1][2]

-

Assay:

-

Quantification:

[1][2][3] -

Thresholding: Identify the LMT concentration that induces 50% leakage (

). This is your "Permeation Enhancement" window.[1][2]

Workflow Logic for Formulation

The following diagram illustrates the decision matrix for using LMT in drug delivery formulations.

Caption: Decision matrix for selecting LMT concentration based on intended application (Delivery vs. Extraction).

References

-

Perinelli, D. R., et al. (2025).[1][2] "Unveiling the Interactions between Amino Acids-Based Surfactants and Lipid Bilayers: A Small Angle Neutron Scattering and Reflectivity Study." Langmuir. [2][3]

-

Sznitowska, M., Janicki, S., & Williams, A. C. (1998).[1][3] "Intracellular or intercellular localization of the polar pathway of penetration across SC." Journal of Pharmaceutical Sciences.

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 61353, this compound."[1][2][3] PubChem.

-

Brito, R. O., et al. (2019).[1][2][3] "Interaction of arginine-based cationic surfactants with lipid membranes."[1][2][3] Colloids and Surfaces B: Biointerfaces.

-

Heerklotz, H. (2008).[1][2][3] "Triton-100 and the thermodynamics of membrane solubilization." Biophysical Journal.[1][2][3] (Contextual grounding for Protocol B).

Sources

Navigating the Emulsion Interface: A Technical Guide to the HLB of N-Lauroyl-N-methyltaurine

Abstract

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter in formulation science, dictating the behavior of surfactants at the oil-water interface and, consequently, the stability of emulsified systems. This guide provides a comprehensive examination of the HLB of N-Lauroyl-N-methyltaurine, a widely used anionic surfactant known for its mildness and performance.[1][2][3] We will explore the theoretical underpinnings of HLB calculation, specifically applying Davies' method due to the ionic nature of the surfactant. Furthermore, this document outlines a robust experimental protocol for the empirical determination of HLB, bridging the gap between theoretical prediction and practical application for researchers, scientists, and drug development professionals.

Introduction: The Concept of Hydrophilic-Lipophilic Balance (HLB)

The HLB system, first introduced by Griffin in the 1940s, provides a semi-empirical scale to characterize the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[4][5][6] This balance is paramount in the formulation of stable emulsions, as the surfactant's HLB must align with the requirements of the oil and water phases to be emulsified.[7] The HLB scale for non-ionic surfactants typically ranges from 0 to 20.[4][6] Values from 3 to 6 are indicative of good water-in-oil (W/O) emulsifiers, while values from 8 to 18 suggest suitability as oil-in-water (O/W) emulsifiers.[6][8] Ionic surfactants, such as this compound, can have HLB values extending up to 40.[9]

This compound, also known as Sodium N-lauroyl-N-methyltaurate, is an anionic surfactant valued for its excellent foaming properties, stability in hard water, and mildness, making it a popular choice in personal care and pharmaceutical formulations.[1][2][3][10] A precise understanding of its HLB is therefore essential for optimizing its performance in complex formulations.

Molecular Dissection of this compound

To calculate the HLB of this compound, a thorough analysis of its molecular structure is necessary to identify its constituent hydrophilic and lipophilic groups.

The chemical structure of this compound (in its sodium salt form) is: CH₃(CH₂)₁₀CONH(CH₃)CH₂CH₂SO₃⁻Na⁺

-

Lipophilic Portion: The lipophilic character is primarily derived from the lauroyl group , which consists of a 12-carbon alkyl chain (CH₃(CH₂)₁₀-).

-

Hydrophilic Portion: The hydrophilic nature is attributed to the N-methyltaurate head group , which includes the amide linkage (-CONH-), the N-methyl group (-N(CH₃)-), and the highly polar sulfonate group (-SO₃⁻Na⁺).

Theoretical HLB Calculation: The Davies' Method

While Griffin's method is widely used for non-ionic surfactants, it is not suitable for ionic species.[4][11][12] The Davies' method, developed in 1957, is more appropriate as it assigns specific group numbers to both hydrophilic and lipophilic functional groups, including those that are ionized.[4][6][11]

The Davies' formula is as follows:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) [13]

To apply this formula to this compound, we must first identify the relevant groups and their corresponding Davies' group numbers.

Table 1: Davies' Group Numbers for this compound

| Group | Type | Group Number | Count | Total Contribution |

| -SO₃⁻Na⁺ | Hydrophilic | 38.7 | 1 | 38.7 |

| -CONH- | Hydrophilic | 2.1 | 1 | 2.1 |

| -CH₃ | Lipophilic | 0.475 | 2 | 0.95 |

| -CH₂- | Lipophilic | 0.475 | 12 | 5.7 |

Calculation Steps:

-

Sum of Hydrophilic Group Numbers:

-

Contribution from -SO₃⁻Na⁺ = 38.7

-

Contribution from -CONH- = 2.1

-

Total Hydrophilic Contribution = 38.7 + 2.1 = 40.8

-

-

Sum of Lipophilic Group Numbers:

-

The lauroyl chain has 11 -CH₂- groups and one terminal -CH₃ group. The N-methyl group is also a -CH₃. The two -CH₂- groups in the taurate backbone are also lipophilic.

-

Total -CH₂- groups = 11 (in lauroyl) + 2 (in taurate) = 13

-

Total -CH₃- groups = 1 (terminal lauroyl) + 1 (N-methyl) = 2

-

Contribution from -CH₂- = 13 * 0.475 = 6.175

-

Contribution from -CH₃- = 2 * 0.475 = 0.95

-

Total Lipophilic Contribution = 6.175 + 0.95 = 7.125

-

-

Final HLB Calculation:

-

HLB = 7 + 40.8 - 7.125

-

HLB ≈ 40.68

-

This high calculated HLB value is consistent with an anionic surfactant that is highly water-soluble and functions as an effective oil-in-water emulsifier and detergent.[6]

Empirical Determination of HLB: An Experimental Workflow

Theoretical calculations provide a valuable starting point, but the most accurate HLB value is often determined experimentally.[8][14] The most common method involves preparing a series of emulsions with the oil phase of interest and a blend of two surfactants with known HLB values, one high and one low.[15][16] The stability of these emulsions is then observed to identify the "required HLB" of the oil phase, which corresponds to the HLB of the surfactant blend that produces the most stable emulsion.[5][7]

Principle

This protocol aims to determine the HLB of this compound by using it as the sole emulsifier for a series of oils with known required HLB values. The stability of the resulting emulsions will indicate the HLB range in which this compound is most effective.

Materials and Equipment

-

This compound

-

A series of oils with known required HLB values (e.g., mineral oil, cetyl alcohol, stearic acid)

-

Distilled or deionized water

-

Homogenizer (e.g., rotor-stator or high-pressure)

-

Beakers and graduated cylinders

-

Analytical balance

-

Water bath

-

Microscope with a calibrated slide

-

Centrifuge (optional)

Experimental Protocol

-

Preparation of Oil Phases: Select a range of oils with required HLB values that are expected to bracket the theoretical HLB of this compound.

-

Preparation of Emulsions: a. For each selected oil, prepare a series of oil-in-water emulsions with varying concentrations of this compound (e.g., 1%, 3%, 5% w/w). b. Weigh the required amounts of the oil phase, aqueous phase (water), and this compound. c. Heat the oil and water phases separately in a water bath to approximately 75°C. Dissolve the this compound in the water phase. d. Slowly add the oil phase to the aqueous phase while continuously mixing with the homogenizer. e. Homogenize for a specified time (e.g., 5 minutes) at a constant speed to ensure consistent droplet size reduction. f. Allow the emulsions to cool to room temperature with gentle stirring.

-

Evaluation of Emulsion Stability: a. Visual Observation: Observe the emulsions immediately after preparation and at regular intervals (e.g., 24 hours, 48 hours, 1 week) for any signs of instability, such as creaming, coalescence, or phase separation.[5] b. Microscopic Examination: Examine a drop of each emulsion under a microscope to assess the droplet size and distribution. A stable emulsion will have small, uniform droplets. c. (Optional) Accelerated Stability Testing: Centrifuge the emulsion samples at a specific speed and time (e.g., 3000 rpm for 30 minutes). The extent of phase separation can be used as an indicator of stability.

Interpretation of Results

The HLB of this compound is considered to be the required HLB of the oil for which it produces the most stable emulsion. For instance, if the most stable emulsion is formed with an oil that has a required HLB of 38, then the experimental HLB of this compound is approximately 38.

Bridging Theory and Practice

It is not uncommon for the theoretically calculated HLB to differ slightly from the empirically determined value. This discrepancy can arise from several factors:

-

Steric Hindrance: The Davies' method does not fully account for the spatial arrangement of atoms, which can affect the accessibility of hydrophilic and lipophilic groups.

-

Intramolecular Interactions: Interactions between different parts of the surfactant molecule can influence its overall polarity.

-

Environmental Factors: The pH, temperature, and ionic strength of the aqueous phase can all impact the effective HLB of an ionic surfactant.

Therefore, while the calculated HLB of approximately 40.7 provides a strong theoretical foundation, the empirically determined value should be considered the most reliable for practical formulation development.

Conclusion

The Hydrophilic-Lipophilic Balance is an indispensable tool for the formulation of stable and effective emulsified products. For an anionic surfactant like this compound, the Davies' method provides a robust theoretical framework for estimating its HLB, yielding a value of approximately 40.7. This high value underscores its strong hydrophilic nature and its utility as an oil-in-water emulsifier and detergent. However, for optimal formulation design, it is imperative to validate this theoretical value through empirical methods, such as emulsion stability testing. By integrating both theoretical calculations and experimental validation, researchers and formulators can harness the full potential of this compound in a wide array of applications.

References

-

Bilal, D. (2020, June 28). Davies Method To Calculate HLB For Ionic Surfactant. YouTube. Retrieved from [Link]

-

J R Hess Company, Inc. (n.d.). Basics of the HLB System. Retrieved from [Link]

-

Unknown. (n.d.). HLB SCALE AND ITS APPLICATION'S. Retrieved from [Link]

-

Unknown. (n.d.). 11.2. HLB Value and Calculation. Retrieved from [Link]

-

Unknown. (2025, May 15). How to determine the HLB value of a primary emulsifier?. Retrieved from [Link]

-

Unknown. (n.d.). Determination of HLB value by saponification method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]

-

Unknown. (n.d.). DETERMINATION OF HLB VALUES OF SOME NONIONIC SURFACTANTS AND THEIR MIXTURES. Retrieved from [Link]

-

Unknown. (n.d.). Application of HLB value in emulsion paint formulation design. Retrieved from [Link]

-

ChemBK. (2024, January 3). Sodium this compound. Retrieved from [Link]

-

Slideshare. (n.d.). To determine the HLB number of a surfactant by saponification method. Retrieved from [Link]

-

Unknown. (2024, September 27). Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Scribd. (n.d.). Determination of HLB Number of A Surfactant by Saponification Method. Retrieved from [Link]

-

FORU Chemtech. (n.d.). Sodium lauroyl methyl taurate(SLMT),mild surfactant. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium this compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium lauroyl methyl taurate. PubChem. Retrieved from [Link]

-

ResearchGate. (2023, May 21). How to determine the HLB (Hydrophilic Lipophilic balance) value of the cationic surface active ionic liquids?. Retrieved from [Link]

-

Scientific Spectator. (n.d.). The HLB SYSTEM. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Study on the relationships between the oil HLB value and emulsion stabilization. RSC Advances. Retrieved from [Link]

-

Gattefossé. (n.d.). An efficient method to determine the Hydrophile-Lipophile Balance of surfactants using the phase inversion. Retrieved from [Link]

-

Axios Research. (n.d.). This compound Sodium Salt. Retrieved from [Link]

-

Unknown. (2025, January 30). HLB Values of Surfactants in Textile Industry. Retrieved from [Link]

-

Portal Produktowy Grupy PCC. (2025, October 30). HLB - what is it? Hydrophilic-lipophilic balance. Retrieved from [Link]

-

OCL - Oilseeds and fats, Crops and Lipids. (2022, January 4). Determination of required hydrophilic-lipophilic balance of Amesiodendron chinense (Merr.) Hu oil and development of stable cream formulation. Retrieved from [Link]

-

Greengredients®. (n.d.). HLB required - How to choose an emulsifier?. Retrieved from [Link]

-

Unknown. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from [Link]

-

ResearchGate. (n.d.). 2. Group HLB numbers a. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. marknature.com [marknature.com]

- 3. specialchem.com [specialchem.com]

- 4. spcop.in [spcop.in]

- 5. How to determine the HLB value of a primary emulsifier? - Blog [novaoildrilling.com]

- 6. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 7. Study on the relationships between the oil HLB value and emulsion stabilization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. Sodium lauroyl methyl taurate(SLMT),mild surfactant - FORU Chemtech [foruchem.com]

- 11. youtube.com [youtube.com]

- 12. jrhessco.com [jrhessco.com]

- 13. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

- 14. researchgate.net [researchgate.net]

- 15. scientificspectator.com [scientificspectator.com]

- 16. Determination of required hydrophilic-lipophilic balance of Amesiodendron chinense (Merr.) Hu oil and development of stable cream formulation | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

Methodological & Application

Application Note & Protocol: Synthesis of Sodium N-Lauroyl-N-methyltaurate via Schotten-Baumann Condensation

Abstract

This document provides a comprehensive guide for the synthesis of Sodium N-Lauroyl-N-methyltaurate, an anionic surfactant of significant interest in the pharmaceutical and personal care industries. The protocol herein details the laboratory-scale synthesis utilizing the robust Schotten-Baumann reaction, which involves the acylation of sodium N-methyltaurate with lauroyl chloride. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques.

Introduction: The Significance of N-Acyl Taurates

N-acyl-N-methyltaurates are a class of mild, anionic surfactants synthesized by acylating N-methyltaurine with various fatty acids.[1] These amphiphilic molecules possess a polar N-methyltaurine head group and a nonpolar fatty acid tail, rendering them highly effective at reducing surface tension.[1] Among these, Sodium N-Lauroyl-N-methyltaurate (also known as sodium lauroyl methyl taurate) is particularly valued for its excellent biocompatibility, low irritation potential, and stability across a wide pH range.[1][2] These properties have led to its widespread use in personal care products and its emergence as a promising excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[1]

The synthesis route employing fatty acid chlorides, specifically the Schotten-Baumann reaction, is a well-established and widely used method for preparing N-acyl amino acid salts.[3][4][5][6] This reaction involves the condensation of an acid chloride with an amine in the presence of a base, offering a reliable pathway to produce N-Lauroyl-N-methyltaurine with good yield and purity.[6]

The Schotten-Baumann Reaction Pathway

The core of this protocol is the Schotten-Baumann reaction, which facilitates the formation of an amide bond between the amine group of N-methyltaurine and the carbonyl group of lauroyl chloride.[6] The reaction is typically conducted in a two-phase solvent system, consisting of water and an organic solvent.[6] The base, usually sodium hydroxide, resides in the aqueous phase to neutralize the hydrochloric acid (HCl) generated during the reaction, while the reactants and the final product are primarily in the organic phase.[1][6]

The overall reaction can be summarized as follows:

Lauroyl Chloride + Sodium N-methyltaurate → Sodium N-Lauroyl-N-methyltaurate + Sodium Chloride

A critical aspect of this synthesis is the careful control of reaction parameters such as temperature and pH to prevent hydrolysis of the lauroyl chloride and to ensure the desired acylation reaction proceeds efficiently.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Sodium N-Lauroyl-N-methyltaurate.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory-scale syntheses based on the Schotten-Baumann reaction.[1] All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| N-Methyltaurine | C₃H₉NO₃S | 139.17 | ≥98% | Sigma-Aldrich |

| Lauroyl Chloride | C₁₂H₂₃ClO | 218.77 | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (w/w) | VWR |

| Deionized Water | H₂O | 18.02 | - | - |

| Organic Solvent (optional for extraction) | e.g., Ethyl Acetate | C₄H₈O₂ | 88.11 | - |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Two dropping funnels (100 mL each)

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter

-

Thermometer

-

Condenser (optional, for temperature control)

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional, for solvent removal)

-

Drying oven

Step-by-Step Procedure

-

Preparation of Sodium N-methyltaurate Solution:

-

In a beaker, dissolve a specific molar quantity of N-methyltaurine in deionized water.

-

To this solution, add an equimolar amount of a sodium hydroxide solution (e.g., 20% w/v) to form sodium N-methyltaurate.[1] The reaction is exothermic, so add the NaOH solution slowly while stirring.

-

Cool the resulting solution to below 10°C in an ice bath.[1] This is crucial to minimize the hydrolysis of the lauroyl chloride upon its addition.

-

-

Reaction Setup:

-

Transfer the cooled sodium N-methyltaurate solution to a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels.[1]

-

Fill one dropping funnel with a pre-determined molar equivalent of lauroyl chloride.

-

Fill the second dropping funnel with a 30-50% sodium hydroxide solution.[1]

-

-

Acylation Reaction:

-

Begin vigorous stirring of the sodium N-methyltaurate solution.

-

Slowly and simultaneously, add the lauroyl chloride and the sodium hydroxide solution dropwise into the reaction flask over a period of 1-2 hours.[1]

-

Throughout the addition, meticulously monitor and control the reaction temperature, maintaining it below 40°C.[1][4] Use the ice bath as needed to dissipate the heat generated by the exothermic reaction.

-

Concurrently, monitor the pH of the reaction mixture, keeping it within the range of 9 to 11.[1] The sodium hydroxide solution neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.[1]

-

-

Reaction Completion and Neutralization:

-

After the complete addition of lauroyl chloride and sodium hydroxide, continue stirring the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Once the reaction is complete, cool the mixture.

-

Carefully adjust the final pH to a neutral range of 7.0-8.5 using a dilute hydrochloric acid solution.[1]

-

-

Product Isolation and Purification:

-

The resulting product is an aqueous solution or paste of Sodium N-Lauroyl-N-methyltaurate.

-

For purification, the product can be precipitated by adding a salt (salting out) or by acidification followed by neutralization.

-

Alternatively, if an organic solvent was used, separate the organic layer and wash it with brine.

-

The crude product can be further purified by recrystallization, for instance, from an ethanol/water mixture.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

-

Drying:

-

Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Safety Precautions

-

Lauroyl Chloride: Lauroyl chloride is a corrosive and moisture-sensitive substance.[7][8] It causes severe skin burns and eye damage.[8] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] Do not allow contact with water, as it reacts to produce corrosive HCl gas.[7]

-

Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

-

General Handling: Ensure adequate ventilation during the entire procedure.[7] Eyewash stations and safety showers should be readily accessible.[7]

Characterization and Quality Control

The identity and purity of the synthesized Sodium N-Lauroyl-N-methyltaurate should be confirmed using appropriate analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., amide C=O stretch, S=O stretch of the sulfonate group).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful acylation.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any unreacted starting materials.[11] A reversed-phase HPLC method can be developed for this purpose.[11]

-

Melting Point Determination: To compare with the literature value for the pure compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | - Hydrolysis of lauroyl chloride- Incomplete reaction | - Ensure the initial temperature is low (<10°C) and maintain temperature control throughout the addition.- Ensure efficient stirring and allow sufficient reaction time. |

| Impure Product | - Presence of unreacted starting materials- Side reactions | - Optimize the stoichiometry of reactants.- Purify the product thoroughly by recrystallization. |

| Foaming | - Vigorous reaction or gas evolution | - Add reagents slowly and ensure adequate headspace in the reaction flask. |

Conclusion

The Schotten-Baumann condensation of lauroyl chloride with sodium N-methyltaurate is a reliable and scalable method for the synthesis of high-purity Sodium N-Lauroyl-N-methyltaurate. Careful control of reaction parameters, particularly temperature and pH, is paramount for achieving high yields and minimizing side reactions. The protocol and safety guidelines detailed in this application note provide a solid foundation for researchers to successfully synthesize and characterize this versatile surfactant for various applications in drug development and beyond.

References

- Onto-sight AI. Synthesis and Handling of Lauroyl Chloride: Safety Precautions and Tips.

- Krishna Solvechem Ltd.

- Span Chemie. LAUROYL CHLORIDE 97.5% EXTRA PURE MSDS.

- Cole-Parmer.

- Google Patents. CN105175291B - A kind of synthetic method of lauroyl N-methyltaurine sodium.

- ChemBK. Sodium this compound.

- Google Patents.

- BenchChem.

- Eureka | Patsnap.

- Google Patents.

- MilliporeSigma.

- Google Patents.

- MDPI. Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.

- Google Patents.

- Wikipedia. Schotten–Baumann reaction.

- Eureka | Patsnap.

- Organic Syntheses. 3-l.

- Axios Research. This compound Sodium Salt - CAS - 4337-75-1.

- Morressier. Development of HPLC methods for detection of oleic acid and N-methyltaurine in surfactant.

- LGC Standards. This compound Sodium Salt.

- Google Patents. CN102875422B - New synthesis method of N-acyl-N-methyltaurine.

- CymitQuimica. CAS 4337-75-1: this compound sodium salt.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]

- 3. US5496959A - Preparation of N-acyl taurates - Google Patents [patents.google.com]

- 4. CN110981759B - Preparation method of N-acyl-N-methyltaurate and application of N-acyl-N-methyltaurate in silicone oil-free shampoo - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. kscl.co.in [kscl.co.in]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ontosight.ai [ontosight.ai]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Development of HPLC methods for detection of oleic acid and <i>N</i>-methyltaurine in surfactant [morressier.com]

Application Note: High-Efficiency Solubilization of Membrane Proteins using N-Lauroyl-N-methyltaurine (LMT)

This Application Note and Protocol guide details the use of N-Lauroyl-N-methyltaurine (LMT) , also known as Sodium Lauroyl Methyl Taurate (SLMT), for membrane protein solubilization.

Abstract & Strategic Positioning

This compound (LMT) is an anionic, taurine-based surfactant that occupies a critical "middle ground" in the detergent landscape. Unlike Sodium Dodecyl Sulfate (SDS), which is highly denaturing and incompatible with many downstream enzymatic assays (e.g., trypsin digestion, functional assays), LMT offers robust solubilization power with significantly reduced protein denaturation .

This guide positions LMT as the superior alternative to SDS for proteomics , mass spectrometry (MS) , and initial membrane extraction steps where non-ionic detergents (like DDM) are too weak to solubilize aggregates or lipid rafts, but where downstream enzymatic compatibility is required.

Key Advantages:

-

Protease Compatibility: Unlike SDS, LMT does not inhibit trypsin or chymotrypsin at working concentrations, enabling "one-pot" digestion for bottom-up proteomics.

-

High CMC (~8.7 mM): Facilitates rapid removal via dialysis or buffer exchange, unlike "sticky" detergents like Triton X-100.

-

Acid Stability: The sulfonate headgroup maintains solubility in acidic buffers, unlike carboxylate-based detergents (e.g., Sodium Laurate) which precipitate.

Physicochemical Profile

| Property | Value / Description | Implications for Protocol |

| Chemical Name | This compound (Sodium Salt) | Anionic surfactant |

| Molecular Weight | ~343.47 Da | Small monomer size |

| CMC (Critical Micelle Conc.) | ~8.7 mM (approx.[1] 0.3% w/v) | High CMC allows easy removal by dialysis. |

| Aggregation Number | ~20-30 (Concentration dependent) | Forms small, dynamic micelles. |

| HLB (Hydrophile-Lipophile) | ~12-14 | Good wetting and solubilizing properties. |

| pH Stability | pH 3.0 – 11.0 | Stable in acidic HPLC mobile phases. |

| Enzyme Compatibility | High (Trypsin, Chymotrypsin) | Ideal for in-solution digestion protocols. |

Mechanism of Action

LMT functions as a "soft" anionic detergent. Its N-methyltaurine headgroup provides a negative charge that disrupts lipid-lipid and lipid-protein interactions effectively, while the lauroyl tail (C12) intercalates into the hydrophobic domains.

Graphviz Diagram: Solubilization Mechanism

Caption: LMT intercalates into the membrane to form Protein-Detergent Complexes (PDCs) that maintain sufficient protein accessibility for enzymes without the aggressive unfolding characteristic of SDS.

Detailed Protocol: Membrane Protein Solubilization

Phase A: Preparation of Reagents

1. 10% (w/v) LMT Stock Solution:

-

Weigh 1.0 g of this compound sodium salt.

-

Dissolve in 10 mL of ultrapure water (Milli-Q).

-

Note: Warming to 37°C may speed up dissolution. The solution should be clear and colorless.

-

Store at Room Temperature (RT). Do not refrigerate (precipitate may form).

2. Lysis Buffer (Base):

-

50 mM Tris-HCl, pH 8.0 (or HEPES pH 7.5).

-

150 mM NaCl.

-

10% Glycerol (stabilizer).

-

Critical: Add Protease Inhibitor Cocktail (EDTA-free) immediately before use.

Phase B: Solubilization Workflow

This protocol is optimized for mammalian cells (HEK293/CHO) or bacterial pellets (E. coli) .

Step 1: Cell Lysis & Membrane Isolation

-

Resuspend cell pellet in Lysis Buffer (without detergent).

-

Disrupt cells (Sonication or French Press).

-

Clarification: Centrifuge at 10,000 × g for 15 min at 4°C to remove debris/inclusion bodies.

-

Membrane Collection: Centrifuge supernatant at 100,000 × g for 1 hour at 4°C.

-

Discard supernatant. The pellet contains the membrane fraction.

Step 2: LMT Solubilization

-

Resuspend the membrane pellet in Lysis Buffer to a protein concentration of 2–5 mg/mL .

-

Add 10% LMT Stock to a final concentration of 1.0% – 2.0% (w/v) .

-

Ratio Rule: Aim for a Detergent:Protein (w/w) ratio of at least 3:1.

-

-

Incubation: Rotate gently at 4°C for 1–2 hours .

-

Optimization: For highly recalcitrant proteins, incubate at Room Temperature for 30 mins, but assess stability.

-

Step 3: Separation of Soluble Fraction

-

Centrifuge at 100,000 × g for 45 min at 4°C.

-

Collect the Supernatant (Solubilized Membrane Proteins).

-

Discard the pellet (insoluble aggregates).

Step 4: Downstream Processing (Choose Path)

| Path A: Proteomics (Mass Spec) | Path B: Purification/Biochem |

| Direct Digestion: Add Trypsin (1:50 ratio) directly to the supernatant containing LMT. Incubate 37°C overnight. | Buffer Exchange: Use dialysis or spin columns (MWCO 30kDa) to lower LMT concentration to 0.1% (approx. 3 mM) or exchange into DDM. |

| Acidification: Stop reaction with Formic Acid (to 1%). LMT remains soluble (unlike Sodium Laurate).[2] | Affinity Chromatography: Load onto Ni-NTA or Strep-Tactin. LMT is compatible with Ni-NTA resins. |

| Cleanup: Use C18 spin tips to remove LMT and salts before LC-MS injection. | Elution: Elute in buffer containing 0.05% LMT or exchange detergent on-column. |

Decision Matrix: When to Use LMT?

Use the following flowchart to determine if LMT is the correct detergent for your experiment.

Caption: Decision matrix for selecting LMT. Ideally suited for Proteomics and robust functional assays where SDS is too harsh and DDM is too weak.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Solubilization Yield | Lipid:Detergent ratio too low. | Increase LMT concentration to 2.0% or supplement with 0.1% Cholesteryl Hemisuccinate (CHS). |

| Precipitation in Buffer | Presence of high divalent cations (Ca2+, Mg2+). | LMT is generally tolerant, but >10mM Ca2+ may cause cloudiness. Add EDTA if possible or reduce salt. |

| Incompatible with PAGE | LMT runs differently than SDS. | Add standard SDS-Loading buffer to the sample before boiling. SDS will overtake LMT for PAGE migration. |

| High Background in MS | Incomplete removal of detergent. | LMT ionizes in negative mode. Ensure thorough C18 cleanup or use SCX (Strong Cation Exchange) upstream of C18. |

References

-

PubChem. (2025).[3] this compound | C15H31NO4S. National Library of Medicine. [Link]

-

Lin, Y. et al. (2013). "Sodium Laurate, a Novel Protease- and Mass Spectrometry-Compatible Detergent for Mass Spectrometry-Based Membrane Proteomics." PLOS ONE. [Link](Note: Validates the use of C12-anionic surfactants for MS-compatible solubilization).

-

Stueber, D. et al. (2021). "An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization." Crystals, MDPI. [Link](Contextualizes LMT against standard non-ionic detergents).

-

ResearchGate. (2020). "Inhibitory effects of toothpaste and mouthwash ingredients... Sodium N-lauroyl-N-methyltaurate."[2][4][5][6][7][8][9][10][11] BioRxiv/Journal. [Link](Demonstrates biological interaction and solubility properties).

-

Miyake, M. et al. (2011). "Method for Simultaneous Determination of Amino Acid Surfactants...". Journal of Chromatographic Science. [Link](Details analytical properties and stability).

Sources

- 1. researchgate.net [researchgate.net]

- 2. China Sodium Methyl Lauroyl Taurate CAS 4337-75-1 factory and manufacturers | Unilong [unilongmaterial.com]

- 3. Sodium lauroyl methyl taurate | C15H30NNaO4S | CID 23700085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The inhibitory effects of toothpaste and mouthwash ingredients on the interaction between the SARS-CoV-2 spike protein and ACE2, and the protease activity of TMPRSS2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US20140328776A1 - Film forming personal care compositions and methods - Google Patents [patents.google.com]

- 11. longdom.org [longdom.org]

Advanced Protocol: Engineering Nanovesicles using N-Lauroyl-N-methyltaurine (LMT)

Executive Summary

N-Lauroyl-N-methyltaurine (LMT) is an amino acid-derived anionic surfactant (taurine derivative) characterized by exceptional biocompatibility and mildness compared to traditional sulfates like SDS. While historically dominant in high-end cosmetic cleansing, LMT has emerged as a critical component in nanomedicine for transdermal and topical drug delivery.

Unlike phospholipids which form rigid bilayers, LMT acts as a bilayer softening agent or edge activator . When combined with cholesterol or phospholipids, it forms elastic nanovesicles (often termed anionic niosomes or transfersomes). These vesicles possess the unique ability to deform and squeeze through the stratum corneum, significantly enhancing the bioavailability of hydrophilic and hydrophobic payloads.

This guide details the preparation of LMT-based nanovesicles, focusing on the Thin-Film Hydration method (benchtop standard) and Microfluidic Assembly (scalable precision).

Physicochemical Basis & Formulation Strategy

The Molecule: this compound[1]

-

Structure: A hydrophobic lauroyl tail (C12) attached to a hydrophilic methyltaurine head group.

-

Nature: Anionic (Sulfonate group).

-

Critical Attribute: High Hydrophilic-Lipophilic Balance (HLB). LMT tends to form micelles in isolation. To force vesicle formation, a "packing parameter" modifier (Cholesterol) is required.

The "Golden Ratio" for Vesicle Stability

LMT cannot form stable bilayers alone due to its large head-group repulsion. Cholesterol is mandatory to fill the voids in the bilayer and lower the system's curvature.

| Component | Role | Recommended Molar Ratio |

| LMT | Main Surfactant / Edge Activator | 1.0 |

| Cholesterol | Bilayer Stabilizer / Rigidizer | 0.5 – 1.0 |

| Dicetyl Phosphate (DCP) | Charge Stabilizer (Optional) | 0.1 (prevents aggregation) |

| Payload | Active Pharmaceutical Ingredient | 10-20% w/w of total lipid |

Expert Insight: For transdermal applications, a 1:1 Molar Ratio of LMT:Cholesterol yields the most stable vesicles with optimal elasticity. If adding LMT to Phospholipids (e.g., DPPC), use LMT at 10-20% mol fraction to act purely as an edge activator.

Protocol A: Thin-Film Hydration (Benchtop Standard)

Best for: Initial screening, small batches (1–10 mL), and encapsulating hydrophobic drugs.

Materials

-

Cholesterol ( >99% purity)

-

Solvent System: Chloroform:Methanol (2:1 v/v)

-

Hydration Media: PBS (pH 7.[3]4) or Distilled Water

-

Rotary Evaporator[3]

Step-by-Step Workflow

1. Solubilization Dissolve LMT and Cholesterol in the Chloroform:Methanol mixture in a round-bottom flask.

-

Note: LMT is sparingly soluble in pure chloroform. The methanol is critical for complete solubilization.

-

Target Concentration: 10 mM total lipid/surfactant.

2. Film Formation Attach the flask to a rotary evaporator.

-

Settings: 150 rpm, 45°C water bath, vacuum pressure ~200 mbar (gradually decreasing).

-

Endpoint: Evaporate until a dry, thin, translucent film forms on the flask wall. Keep under vacuum for an additional 2 hours to remove trace solvents.

3. Hydration (The Critical Step) Add the aqueous hydration media (containing hydrophilic drug if applicable) to the flask.[3]

-

Temperature: Heat the buffer to 60°C (must be > phase transition temperature of the mixture).

-

Agitation: Rotate at 180 rpm without vacuum for 30–45 minutes.

-

Observation: The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).

4. Downsizing (Extrusion) Pass the MLV suspension through polycarbonate membrane filters using a hand-held extruder.

-

Sequence: 5 passes through 400nm

5 passes through 200nm -

Result: Homogeneous Large Unilamellar Vesicles (LUVs).

Visualization: Thin-Film Workflow

Caption: Logical flow for Thin-Film Hydration synthesis of LMT nanovesicles.

Protocol B: Microfluidic Assembly (Scalable Precision)

Best for: High reproducibility, scale-up, and precise size control (PDI < 0.1).

Mechanism

Unlike thin-film hydration, microfluidics mixes an organic stream (LMT/Cholesterol in Ethanol) with an aqueous stream (Buffer) in a chaotic mixer chip. The rapid change in polarity forces the surfactant to self-assemble into vesicles instantly.

Parameters

-

Organic Phase: LMT + Cholesterol in Ethanol (Total concentration 10–20 mg/mL).

-

Aqueous Phase: PBS or Water.

-

Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).

-

Total Flow Rate (TFR): 10–12 mL/min.

Procedure

-

Preparation: Filter all solutions through 0.22 µm filters to prevent chip clogging.

-

Priming: Prime the microfluidic lines with respective solvents.

-

Mixing: Initiate flow. The laminar flow in the chip ensures controlled nanoprecipitation.

-

Dialysis: The output contains ~25% ethanol. Dialyze against PBS (10kDa MWCO) for 12 hours to remove residual ethanol and stabilize vesicles.

Characterization & Quality Control

Every batch must be validated against these metrics to ensure "Scientific Integrity."

| Parameter | Method | Acceptance Criteria | Troubleshooting |

| Particle Size | Dynamic Light Scattering (DLS) | 100 – 200 nm | If >200nm, increase extrusion cycles or sonication energy. |

| Polydispersity (PDI) | DLS | < 0.3 (Ideal < 0.2) | High PDI indicates aggregation. Check LMT solubility. |

| Zeta Potential | Electrophoretic Mobility | -30 to -50 mV | If > -20mV (less negative), vesicles may aggregate. LMT provides negative charge; ensure pH > 6. |

| Morphology | Cryo-TEM | Spherical, unilamellar | If tubular structures appear, increase Cholesterol ratio. |

Mechanism of Action: Why LMT Works

LMT acts as a permeation enhancer.[5] When applied to the skin, the vesicles are not just passive carriers. The LMT molecules can exchange with skin lipids, temporarily disrupting the stratum corneum barrier to allow the vesicle to squeeze through.

Caption: Mechanism of LMT-mediated transdermal permeation enhancement.

References

-

Taurine Surfactants in Nanomedicine

-

Physicochemical Properties of LMT

-

General Niosome Preparation

- Title: Niosome as a Novel Pharmaceutical Drug Delivery: A Brief Review.

- Source: Indian Journal of Pharmaceutical Educ

-

URL:[Link]

-

Commercial Specifications (LMT Source)

Sources

- 1. CAS 4337-75-1: this compound sodium salt [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN105175291B - A kind of synthetic method of lauroyl N-methyltaurine sodium - Google Patents [patents.google.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Antimicrobial and Anesthetic Niosomal Formulations Based on Amino Acid-Derived Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C15H31NO4S | CID 61353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ingredients Spotlight | Cosmetic Ingredients | Chemical-Navi | NIKKO CHEMICALS [chemi-navi.nikkolgroup.com]

- 9. Materials Development | Nikko Chemicals Co.,Ltd. [nikkol.co.jp]

Application Note: Sustainable Synthesis Strategies for N-Lauroyl-N-methyltaurine (LMT)

Executive Summary

N-Lauroyl-N-methyltaurine (LMT) is a premier anionic surfactant belonging to the amino acid-based "taurate" family. Valued for its mildness, high foaming capacity in hard water, and stability over a wide pH range, it is a critical component in sulfate-free personal care formulations and pharmaceutical delivery systems.

Historically, LMT synthesis relied on the Schotten-Baumann reaction , utilizing highly reactive lauroyl chloride and N-methyltaurine in the presence of sodium hydroxide. While effective, this route is chemically inefficient, generating stoichiometric quantities of sodium chloride waste and requiring corrosive acid chloride precursors (often synthesized using thionyl chloride or phosgene).

This Application Note details two Green Chemistry alternatives that align with the 12 Principles of Green Chemistry, specifically Atom Economy and Catalysis:

-

Route A: Catalytic Direct Amidation (Industrial Green): A solvent-free, high-temperature melt condensation using Zinc Oxide (ZnO) catalysts.

-

Route B: Chemo-Enzymatic Transamidation (Bio-Green): A mild, selective route using immobilized Lipase B from Candida antarctica (CALB).

Comparative Reaction Pathways

The following diagram contrasts the traditional waste-heavy route with the two sustainable protocols detailed in this guide.

Figure 1: Comparison of synthetic pathways. The green routes eliminate salt waste and hazardous acid chlorides.

Protocol A: Catalytic Direct Amidation (Zwitterionic Melt)

This protocol utilizes a heterogeneous metal oxide catalyst to drive the condensation of fatty acid and amine at high temperatures. The key to success is the continuous removal of water (Le Chatelier's principle) to shift the equilibrium toward the amide.

Mechanism & Rationale

-

Atom Economy: ~95% (Water is the only byproduct).

-

Catalyst: Zinc Oxide (ZnO).[1][2] It acts as a Lewis acid, activating the carbonyl carbon of the fatty acid, making it more susceptible to nucleophilic attack by the secondary amine of N-methyltaurine.

-

Safety: Eliminates the handling of thionyl chloride or phosphorus trichloride.

Materials

-

Reactant A: Lauric Acid (C12:0), >98% purity.

-

Reactant B: N-Methyltaurine Sodium Salt (aqueous solution 30-40% or powder).

-

Catalyst: Zinc Oxide (ZnO) powder (0.2 - 0.5 wt%).

-

Stabilizer (Optional): Sodium Hypophosphite (0.1%) to prevent oxidation/color formation at high temps.

Step-by-Step Procedure

-

Pre-drying (Critical): If using aqueous N-methyltaurine, charge it into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap. Heat to 120°C under vacuum (50 mbar) to remove water until a solid/paste remains.

-

Charging: Add Lauric Acid (molar ratio 1.1 : 1.0 relative to taurine) and ZnO catalyst (0.4 wt% of total mass) to the dried taurine salt.

-

Melt Phase: Raise temperature to 150°C under nitrogen flow. The mixture will melt into a heterogeneous slurry.

-

Reaction: Increase temperature to 190°C - 200°C .

-

Note: Do not exceed 210°C to avoid thermal decomposition (charring).

-

-

Water Removal: Apply a slight vacuum or vigorous nitrogen sweep. Water will distill off into the trap.

-

Completion: Monitor acid value (AV). The reaction is complete when the AV drops below 5 mg KOH/g (approx. 4-6 hours).

-

Work-up: Cool to 100°C. Dissolve the molten surfactant in water to form a paste or flake it onto a chill roll.

Protocol B: Chemo-Enzymatic Transamidation

For applications requiring ultra-high purity or where thermal degradation must be zero, the enzymatic route is superior. It uses a Fatty Acid Methyl Ester (FAME) substrate.

Mechanism & Rationale

-

Selectivity: Lipases are highly regioselective, avoiding side reactions common in thermal processes.

-

Energy Efficiency: Reaction occurs at 60°C vs. 200°C.

-

Substrate: Methyl Laurate is used instead of Lauric Acid to prevent enzyme inhibition caused by acidification of the micro-environment.

Materials

-

Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435 or equivalent).

-

Reactant A: Methyl Laurate.

-

Reactant B: N-Methyltaurine Sodium Salt.

-

Solvent: 2-Methyl-2-butanol (t-Amyl alcohol) or solvent-free (if reactants are miscible).

Step-by-Step Procedure

-

Preparation: In a jacketed glass reactor, dissolve N-Methyltaurine Sodium Salt and Methyl Laurate (1:1 molar ratio) in t-Amyl alcohol.

-

Activation: Add Molecular Sieves (3Å) to the solvent to ensure anhydrous conditions (water promotes reverse hydrolysis).

-

Catalysis: Add 5 wt% (relative to substrates) of immobilized CALB.

-

Incubation: Stir gently (overhead stirrer, low RPM to avoid grinding the enzyme beads) at 60°C for 24 hours.

-

Filtration: Filter the reaction mixture while warm to recover the immobilized enzyme (reusable up to 10 cycles).

-

Purification: Evaporate the solvent and the byproduct (methanol) under reduced pressure.

-

Yield: Typically 85-92% conversion.

Quality Control & Validation

Trustworthiness in production requires robust analytics. The following HPLC method validates the synthesis.

HPLC Parameters (Reverse Phase)

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |